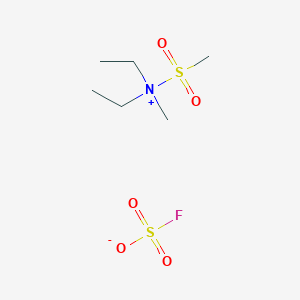
Diethyl(methanesulfonyl)methylammonium sulfurofluoridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(methanesulfonyl)methylammonium sulfurofluoridate is a chemical compound known for its unique structure and properties It is characterized by the presence of diethyl groups, a methanesulfonyl group, a methylammonium group, and a sulfurofluoridate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl(methanesulfonyl)methylammonium sulfurofluoridate typically involves the reaction of diethylamine with methanesulfonyl chloride to form diethyl(methanesulfonyl)methylamine. This intermediate is then reacted with sulfur tetrafluoride to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: Diethyl(methanesulfonyl)methylammonium sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
Diethyl(methanesulfonyl)methylammonium sulfurofluoridate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of Diethyl(methanesulfonyl)methylammonium sulfurofluoridate involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The compound’s ability to undergo nucleophilic substitution also allows it to participate in various biochemical pathways.
類似化合物との比較
Methanesulfonyl chloride: Similar in structure but lacks the diethyl and ammonium groups.
Diethylamine: Contains the diethyl groups but lacks the sulfonyl and sulfurofluoridate groups.
Sulfur tetrafluoride: Contains the sulfur and fluorine atoms but lacks the organic groups.
Uniqueness: Diethyl(methanesulfonyl)methylammonium sulfurofluoridate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfonyl and ammonium groups allows for versatile interactions with various chemical and biological targets, making it a valuable compound in research and industry.
特性
CAS番号 |
55791-04-3 |
|---|---|
分子式 |
C6H16FNO5S2 |
分子量 |
265.3 g/mol |
InChI |
InChI=1S/C6H16NO2S.FHO3S/c1-5-7(3,6-2)10(4,8)9;1-5(2,3)4/h5-6H2,1-4H3;(H,2,3,4)/q+1;/p-1 |
InChIキー |
VERIHBXWNIYGAA-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(CC)S(=O)(=O)C.[O-]S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)


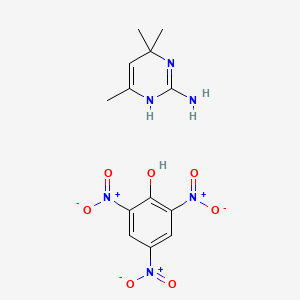

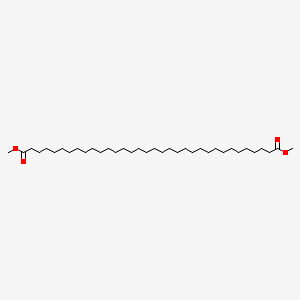
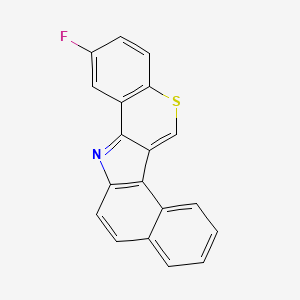
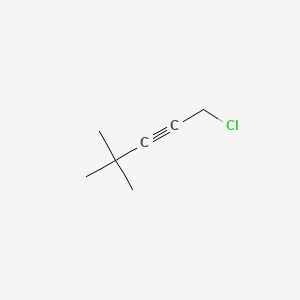

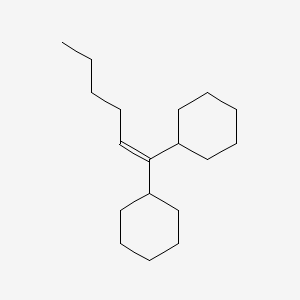
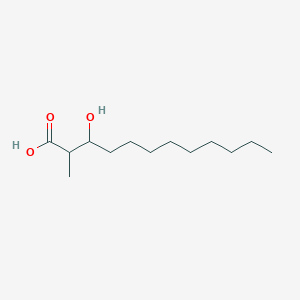
stannane](/img/structure/B14633397.png)

